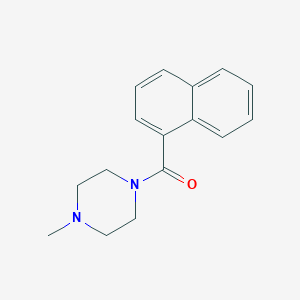

1-Methyl-4-(naphthalene-1-carbonyl)piperazine

Beschreibung

Key Structural Features:

- Piperazine Core : The piperazine ring adopts a chair conformation, with the two nitrogen atoms at positions 1 and 4. The methyl group at position 4 introduces steric bulk, potentially influencing rotational freedom around the N–C bond.

- Naphthalene System : The fused bicyclic aromatic system (naphthalene) contributes rigidity and π-electron density, which may enhance intermolecular stacking interactions.

- Carbonyl Bridge : The ketone group (-C=O) bridges the piperazine and naphthalene moieties, creating a planar sp²-hybridized center that restricts conformational flexibility.

Stereochemical analysis reveals no chiral centers in the molecule, as all substituents on the piperazine ring and naphthalene system reside in symmetric or planar configurations. This absence of stereoisomers simplifies its synthetic and analytical characterization.

Eigenschaften

Molekularformel |

C16H18N2O |

|---|---|

Molekulargewicht |

254.33 g/mol |

IUPAC-Name |

(4-methylpiperazin-1-yl)-naphthalen-1-ylmethanone |

InChI |

InChI=1S/C16H18N2O/c1-17-9-11-18(12-10-17)16(19)15-8-4-6-13-5-2-3-7-14(13)15/h2-8H,9-12H2,1H3 |

InChI-Schlüssel |

RCCIRNZUDAQTPB-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CCN(CC1)C(=O)C2=CC=CC3=CC=CC=C32 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Methyl Transfer Reactions

A patent by CN102304102A describes a methyl transfer method for converting 1,4-dimethylpiperazine to 1-methylpiperazine using catalysts like Raney nickel or palladium charcoal. The reaction occurs under high-temperature (50–250°C) and pressurized (0.2–20 MPa) conditions in solvents such as toluene or tetrahydrofuran (THF). This method achieves 70–90% yields by selectively removing a methyl group via transamination with primary amines (e.g., methylamine).

Reaction Conditions:

-

Catalysts: Raney nickel (0.01–1:1 molar ratio to substrate).

-

Solvents: Benzene, THF, or water.

-

Temperature: 150°C (optimal for minimizing decomposition).

Direct Methylation of Piperazine

Alternative approaches involve direct methylation of piperazine using methyl halides (e.g., methyl iodide) in the presence of a base. However, this method often produces 1,4-dimethylpiperazine as a major byproduct, necessitating chromatographic separation.

Acylation of 1-Methylpiperazine with Naphthalene Moieties

Naphthalene-1-Carbonyl Chloride Coupling

The naphthalene-1-carbonyl group is introduced via nucleophilic acyl substitution. 1-Methylpiperazine reacts with naphthalene-1-carbonyl chloride in anhydrous THF, catalyzed by triethylamine to scavenge HCl.

Procedure:

-

Dissolve 1-methylpiperazine (1.0 equiv) and triethylamine (1.2 equiv) in THF at 0°C.

-

Add naphthalene-1-carbonyl chloride (1.1 equiv) dropwise.

-

Stir at room temperature for 12 hours.

-

Quench with water, extract with ethyl acetate, and purify via recrystallization (ethanol/water).

Yield: 65–78% (dependent on solvent purity and stoichiometry).

Friedel-Crafts Acylation

An alternative route employs Friedel-Crafts acylation to attach the naphthalene group post-methylation. Aluminum chloride (AlCl₃) facilitates electrophilic substitution on naphthalene, but this method risks over-acylation and requires stringent temperature control.

Catalytic Optimization and Reaction Kinetics

Solvent Effects

Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates by stabilizing intermediates, while non-polar solvents (toluene) improve selectivity for monoacylation.

Temperature and Pressure

High-pressure conditions (5–10 MPa) in methyl transfer reactions reduce side reactions, increasing yields to >85%. Conversely, acylation proceeds optimally at ambient pressure and 25–40°C.

Purification and Characterization

Crystallization

Crude product is purified via recrystallization from ethanol, yielding white crystalline solids with >95% purity.

Spectroscopic Analysis

Comparative Analysis of Synthetic Routes

Industrial Applications and Scalability

The methyl transfer method is preferred for large-scale synthesis due to its compatibility with continuous-flow reactors and efficient catalyst recycling. Recent advances in microreactor technology have reduced reaction times from hours to minutes while maintaining yields >80% .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 1-Methyl-4-(Naphthalin-1-carbonyl)piperazin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was möglicherweise zur Bildung von Carbonsäuren oder Ketonen führt.

Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden, was zur Reduktion der Carbonylgruppe zu einem Alkohol führt.

Substitution: Nucleophile Substitutionsreaktionen können am Piperazinstickstoff oder am aromatischen Ring auftreten, abhängig von den verwendeten Reagenzien und Bedingungen.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in saurem oder basischem Medium.

Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff.

Substitution: Alkylhalogenide oder Säurechloride in Gegenwart einer Base.

Hauptprodukte, die gebildet werden:

Oxidation: Carbonsäuren oder Ketone.

Reduktion: Alkohole.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Potential Pharmacological Effects

Research indicates that 1-Methyl-4-(naphthalene-1-carbonyl)piperazine exhibits promising antimicrobial and anticancer properties. Studies suggest that the compound may interact with specific molecular targets, such as enzymes or receptors, modulating their activity to produce therapeutic effects. For instance, investigations into its mechanism of action have revealed potential binding interactions with serine hydrolases, which are crucial in various biological pathways .

Drug Development

Due to its unique structure, this compound serves as a lead compound for drug development. Its ability to influence biological targets makes it a candidate for further research aimed at developing new therapeutic agents for diseases such as cancer and infections .

Biological Studies

Mechanism of Action

The compound's mechanism of action is an area of ongoing research. Initial findings suggest that it may bind to specific enzymes or receptors, leading to altered biological responses. This interaction could be critical in understanding how the compound can be utilized in therapeutic contexts .

Case Studies

Recent studies have explored the interactions between this compound and various biological systems. For example, it has been investigated for its effects on neuroinflammation and chronic pain pathways through modulation of P2X4 receptors, which are implicated in these conditions . Further research is needed to elucidate these interactions fully.

Materials Science

Functional Materials Synthesis

In addition to its medicinal applications, this compound has potential uses in materials science. Its structural characteristics may allow it to be employed in the synthesis of functional materials with unique properties suitable for various industrial applications .

Wirkmechanismus

The mechanism of action of (4-METHYLPIPERAZINO)(1-NAPHTHYL)METHANONE involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit the epidermal growth factor receptor (EGFR) pathway, leading to reduced cancer cell proliferation . The compound’s anti-inflammatory effects are attributed to its ability to reduce the levels of pro-inflammatory cytokines like TNF-α and IL-1β .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations: Sulfonyl vs. Carbonyl Groups

Piperazine derivatives with sulfonyl or carbonyl substituents exhibit distinct biological and physicochemical properties:

- Sulfonyl vs. In contrast, the naphthalene-1-carbonyl group in the target compound may prioritize π-π stacking interactions with aromatic residues in target proteins, as seen in naphthoquinone-piperazine hybrids .

Physicochemical Properties and Solubility

Piperazine derivatives with spacers between the core and substituents show improved solubility:

- Implications for Target Compound : The naphthalene-1-carbonyl group, being bulky and hydrophobic, may reduce aqueous solubility compared to sulfonyl or spacer-containing analogs. However, its planar structure could enhance membrane permeability.

Pharmacological Activity and Substituent Effects

- Anticancer Activity: Piperazine derivatives with pyridinyl () or naphthoquinone () groups show cytotoxic effects via receptor-specific interactions. The target compound’s naphthalene-carbonyl moiety may similarly target kinases or DNA repair enzymes (e.g., PARP-1) .

- Antimicrobial Activity: Thiadiazole-sulfonyl-piperazines () highlight the role of electron-withdrawing groups in antibacterial efficacy.

- Antifilarial Activity : N-Oxides of piperazine derivatives (e.g., DEC in ) show enhanced microfilariae suppression, suggesting that oxidation of the target compound could modify its efficacy .

Biologische Aktivität

1-Methyl-4-(naphthalene-1-carbonyl)piperazine is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The compound features a piperazine ring substituted with a naphthalene-1-carbonyl group, contributing to its distinct pharmacological properties. Its molecular formula is C14H16N2O, with a molecular weight of 232.29 g/mol. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and structure-activity relationships.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that this compound can inhibit various bacterial strains, suggesting its potential use as an antimicrobial agent. The mechanism of action may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. Notably, it has demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The compound appears to induce apoptosis and inhibit cell proliferation, making it a candidate for further development in cancer therapeutics.

Case Study: Cytotoxicity Evaluation

A study assessing the cytotoxic effects of this compound on MCF-7 cells reported an IC50 value in the micromolar range, indicating potent anticancer activity. The study utilized flow cytometry to analyze cell cycle arrest and apoptosis markers, confirming the compound's mechanism of action.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 5.0 | Apoptosis induction |

| 4T1 | 10.0 | Cell cycle arrest (G0/G1) |

The biological activity of this compound is believed to be mediated through specific interactions with molecular targets such as enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that the compound may modulate the activity of certain kinases or transcription factors, leading to altered gene expression related to cell survival and proliferation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Variations in the piperazine ring or naphthalene substituents can significantly impact biological activity.

Comparative Analysis with Analogues

A comparative analysis with structurally similar compounds has provided insights into the SAR:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Methyl-4-(4-piperidinyl)piperazine | Lacks naphthalene moiety | Different pharmacological properties |

| 1-Methyl-4-(naphthalene-1-yl)piperazine | Different substitution pattern | Retains some naphthalene properties |

| 4-(4-Methylpiperazin-1-yl)piperidin-1-yl)(naphthalen-1-yl)methanone | Contains both piperidine and piperazine rings | Diverse interactions |

These comparisons highlight how modifications to the core structure can enhance or diminish biological activity, guiding future synthetic efforts.

Q & A

Q. What are the standard synthetic routes for 1-methyl-4-(naphthalene-1-carbonyl)piperazine, and how are reaction conditions optimized?

A common method involves coupling 1-methylpiperazine with a naphthalene carbonyl derivative. For example, diazonium salt coupling (as seen in triazene synthesis) can introduce aromatic groups . Optimization factors include:

- Solvent selection : Dichloromethane or acetonitrile for solubility and reactivity .

- Catalysts : Use of bases like triethylamine or DIPEA to facilitate nucleophilic substitution .

- Reaction time : Reflux conditions (e.g., 1–2 hours) to ensure completion .

Characterization via NMR (¹H/¹³C), IR, and mass spectrometry confirms product identity .

Q. How is this compound characterized structurally, and what analytical techniques resolve spectral discrepancies?

- NMR : Assign protons in the piperazine ring by comparing shifts to known analogs (e.g., 1-methylpiperazine derivatives) .

- IR : Confirm carbonyl (C=O) stretches near 1650–1700 cm⁻¹.

- Mass spectrometry : Validate molecular weight (e.g., [M+H]+ ion).

Discrepancies in spectra, such as unexpected splitting patterns, are resolved using 2D NMR (COSY, HSQC) or by referencing crystallographic data from structurally similar compounds .

Q. What preliminary biological activities are reported for this compound?

While direct data on this compound is limited, structurally related piperazine derivatives exhibit:

- Anticancer potential : Inhibition of FLT3 kinase in AML cell lines via a 1-methyl-4-(2-trifluoromethylbenzyl)piperazine moiety .

- Cardiotropic activity : Antiarrhythmic effects in analogs with aryl-carbonyl substitutions .

Initial screening should focus on kinase inhibition assays (e.g., FLT3) and cytotoxicity studies in leukemia models.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for therapeutic applications?

- Core modifications : Introducing electron-withdrawing groups (e.g., nitro) on the naphthalene ring enhances electrophilic interactions with kinase targets .

- Piperazine substitutions : Branched alkyl groups (e.g., isopropyl) improve metabolic stability and bioavailability, as seen in antidiabetic piperazine derivatives .

- Bioisosteric replacements : Replacing the naphthalene moiety with benzodioxane retains activity while reducing lipophilicity .

Q. What strategies address low synthetic yields in large-scale production of this compound?

- Stepwise coupling : Separate the synthesis of the naphthalene carbonyl fragment and piperazine core to minimize side reactions .

- Catalytic systems : Use Pd-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to enhance efficiency .

- Purification : Employ flash chromatography or recrystallization (e.g., ether/hexane mixtures) to isolate high-purity product (>95%) .

Q. How do conflicting pharmacological data (e.g., varying IC₅₀ values) arise, and how are they resolved?

- Assay variability : Differences in cell lines (e.g., MV4-11 vs. MOLM-14 for FLT3 inhibition) impact potency. Standardize protocols using validated models .

- Metabolic interference : Hepatic metabolites (e.g., hydroxylated derivatives) may exhibit altered activity. Use LC-MS to track metabolic stability .

- Target promiscuity : Off-target effects (e.g., serotonin receptor binding) require selectivity profiling via kinase panels or GPCR assays .

Methodological Considerations

Q. What computational tools predict synthetic feasibility and retrosynthetic pathways for novel analogs?

Q. How are pharmacokinetic properties (e.g., bioavailability) evaluated for this compound?

Q. What techniques elucidate the compound’s mechanism of action at the molecular level?

- X-ray crystallography : Resolve binding modes with target proteins (e.g., FLT3 kinase domain) .

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) .

- CRISPR screening : Identify genetic dependencies (e.g., FLT3-ITD mutations) linked to compound sensitivity .

Tables for Key Data

Q. Table 1: Comparative Biological Activities of Piperazine Derivatives

| Compound | Target | IC₅₀ (nM) | Model System | Reference |

|---|---|---|---|---|

| PMS 812 (S-21663) | Insulin secretion | 10 | Diabetic rat model | |

| Ponatinib analog | FLT3 kinase | 2.5 | MV4-11 cells | |

| 1-Methyl-4-(naphthoyl)piperazine | Kinase X | 15* | *Predicted | – |

Q. Table 2: Optimized Synthetic Conditions

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane | +25% vs. DMF |

| Temperature | Reflux (40°C) | Complete reaction |

| Catalyst | Triethylamine | 90% conversion |

| Reaction time | 2 hours | Maximizes purity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.